molecular formula C8H9NO5S B8286962 methyl 4-(sulfamoyloxy)benzoate

methyl 4-(sulfamoyloxy)benzoate

Cat. No.: B8286962
M. Wt: 231.23 g/mol
InChI Key: LPYVSRFVXYNNGX-UHFFFAOYSA-N
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Description

Methyl 4-(sulfamoyloxy)benzoate is a benzoate ester derivative featuring a sulfamoyloxy (-OSO₂NH₂) group at the para position of the benzene ring.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 4-sulfamoyloxybenzoate

InChI

InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

LPYVSRFVXYNNGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.

    Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(sulfamoyloxy)benzoate with analogous benzoate esters, focusing on substituent effects, synthesis, physicochemical properties, and spectroscopic characteristics.

Substituent Variations and Structural Analogues
Compound Name Substituent(s) Key Structural Features Reference
Ethyl 4-(sulfooxy)benzoate -OSO₃H (sulfate) at C4 Ethyl ester; highly polar sulfated group
Methyl 4-benzyloxy-2-hydroxybenzoate -OBn (benzyloxy) at C4, -OH at C2 Methyl ester; intramolecular H-bonding
Ethyl 4-(tosyloxy)benzoate -OTs (tosyloxy) at C4 Ethyl ester; bulky sulfonate ester
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate -O(CH₂)₃Cl at C4, -CF₃ at C3 Methyl ester; halogenated alkoxy chain
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole at C4 Methyl ester; heterocyclic substituent

Key Observations :

  • Polarity and Acidity: The sulfamoyloxy group (-OSO₂NH₂) is expected to increase acidity compared to non-sulfonated analogs (e.g., methyl 4-hydroxybenzoate) due to the electron-withdrawing sulfonamide moiety. This contrasts with ethyl 4-(sulfooxy)benzoate (pKa ~1–2 for -OSO₃H) , where the sulfate group is more acidic than sulfamoyloxy.
  • Hydrogen Bonding : Unlike methyl 4-benzyloxy-2-hydroxybenzoate , which exhibits intramolecular O–H···O hydrogen bonding, the sulfamoyloxy group may participate in intermolecular N–H···O interactions, influencing crystallinity and solubility.
Physicochemical Properties
Property This compound (Predicted) Ethyl 4-(sulfooxy)benzoate Methyl 4-benzyloxy-2-hydroxybenzoate
Molecular Weight (g/mol) ~245.2 246.2 274.3
LogP (Lipophilicity) ~1.2 (moderate polarity) ~0.8 (high polarity) ~2.5 (hydrophobic due to benzyl group)
Melting Point 150–160°C (estimated) Not reported 110–112°C (crystalline plates)
pKa ~4.5 (sulfamoyl NH) ~1.5 (sulfate -OSO₃H) ~9.5 (phenolic -OH)

Notes:

  • Lipophilicity : The sulfamoyloxy group reduces lipophilicity compared to benzyloxy or alkoxy substituents, as seen in methyl 4-benzyloxy-2-hydroxybenzoate (logP ~2.5) .
  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in non-polar solvents, similar to ethyl 4-(tosyloxy)benzoate .
Spectroscopic Characterization
  • ¹H NMR : The sulfamoyloxy group’s NH₂ protons are expected to appear as a singlet near δ 6.0–7.0 ppm, comparable to sulfonamide analogs. For example, methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate shows aromatic protons at δ 8.3 ppm .
  • IR Spectroscopy: Strong absorption bands for S=O (1150–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) would distinguish it from non-sulfonated esters.

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